7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring with a trifluoromethyl group at the 7th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential pharmacological activities such as antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the key intermediate. The reaction is catalyzed by a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination, and it employs a variety of aryl and heteroaryl boronic acids . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound can be scaled up using microwave-assisted synthesis, which enhances reaction rates and yields. The process involves activating the C–O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) followed by the addition of amine or thiol to give monosubstituted derivatives .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the C-5 position, facilitated by the activation of the C–O bond.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent method for introducing aryl and heteroaryl groups at the C-3 and C-5 positions.
Common Reagents and Conditions:
Reagents: Aryl and heteroaryl boronic acids, PyBroP, amines, thiols.
Conditions: Catalysis by XPhosPdG2/XPhos, microwave-assisted synthesis, activation of the C–O bond.
Major Products: The major products formed from these reactions include 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, which have shown potential as anti-inflammatory agents and inhibitors of monoamine oxidase B .
Scientific Research Applications
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 3,5-Disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines
Comparison: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its trifluoromethyl group, which enhances its pharmacological properties and stability. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting monoamine oxidase B .
Properties
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-11-6-2-4-12-13(5)6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOHAVBXXIXGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC=N2)N=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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